N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a piperidine ring, and a dichlorobenzyl group. It is often used in various chemical and biological studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This is followed by the introduction of the dichlorobenzyl group and the piperidine ring. The final step involves the addition of the methylsulfonyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. Purification steps such as crystallization and chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often include specific temperature and pH settings .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and piperidinecarboxamide compounds. These compounds share structural similarities but differ in their functional groups and specific properties.
Uniqueness
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine ring, and a dichlorobenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-27(25,26)23-8-3-4-12(10-23)17(24)20-16-7-9-22(21-16)11-13-14(18)5-2-6-15(13)19/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVPNCGSOXWIKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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